Product packaging for f-16(Pesticide)(Cat. No.:CAS No. 14848-03-4)

f-16(Pesticide)

Cat. No.: B12779657
CAS No.: 14848-03-4
M. Wt: 528.5 g/mol
InChI Key: KRMMOHWZHDVMBQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of F-16 Pesticide Compound within Modern Agricultural Pest Management

The F-16 herbicide, commercially known as Brake F16, is a selective pre-emergent herbicide utilized in cotton farming to manage challenging weeds like Palmer amaranth. epa.govepa.gov Its place in modern agriculture is defined by its dual-action approach, combining two different herbicide groups to offer a broader spectrum of control and to aid in resistance management. epa.gov As a pre-emergent herbicide, it is applied before weeds sprout, targeting them as they germinate in the soil. epa.govepa.gov This method is a cornerstone of integrated weed management, aiming to prevent weed competition with the crop from the earliest stages of growth. The formulation is designed to be effective against a range of annual grasses and small-seeded broadleaf weeds, addressing a significant threat to cotton yield. epa.govepa.gov The development of such combination products reflects a trend in agrochemical research to create more effective and sustainable solutions in the face of increasing herbicide resistance in weed populations. epa.gov

Evolution of Research Perspectives on F-16 Pesticide Compound

Research perspectives on herbicides like Brake F16 have evolved from a focus on simple efficacy to a more holistic understanding of their role in the agricultural ecosystem. Initially, the primary research goal for any new herbicide is to establish its effectiveness against target weeds. For Brake F16, this involved demonstrating its control over species like Palmer amaranth in cotton. epa.gov

Over time, research has broadened to include strategies for mitigating herbicide resistance. Brake F16 contains active ingredients from two different herbicide groups: Group 12 (Fluridone) and Group 14 (Fomesafen). epa.gov This combination is a direct response to the evolution of resistance in weeds to single-mode-of-action herbicides. Research now emphasizes the importance of rotating herbicides and using tank mixtures with different modes of action to delay the development of resistant weed populations. epa.gov

Furthermore, environmental considerations have become a significant aspect of pesticide research. Studies now investigate the potential for groundwater contamination, especially in areas with permeable soils and shallow water tables, as well as the impact on surface water quality due to runoff and spray drift. epa.govepa.gov This reflects a shift towards developing and utilizing pesticides in a manner that minimizes non-target effects and environmental persistence.

Current Research Gaps and Future Directions for F-16 Pesticide Compound Studies

While Brake F16 represents an advancement in weed management, several research gaps and future directions remain. A primary area for future study is the long-term efficacy and sustainability of dual-herbicide systems in preventing resistance. Continuous monitoring of weed populations in areas where Brake F16 is used is necessary to detect any shifts in resistance patterns.

Further research is also needed to optimize its use within integrated weed management programs. This includes studying its compatibility and synergy with other agricultural practices such as cover cropping, tillage, and the use of other herbicides with different modes of action. epa.gov

The environmental fate of the combined active ingredients, Fluridone (B42967) and Fomesafen (B1673529), requires ongoing investigation. Research into their combined persistence in different soil types and their potential impact on non-target organisms, including soil microbiota, will be crucial for refining best management practices. epa.gov Additionally, exploring the potential for developing similar dual-action herbicides for other crops and weed spectrums represents a significant avenue for future agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N8O6S2 B12779657 f-16(Pesticide) CAS No. 14848-03-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14848-03-4

Molecular Formula

C20H16N8O6S2

Molecular Weight

528.5 g/mol

IUPAC Name

2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid

InChI

InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+

InChI Key

KRMMOHWZHDVMBQ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O

Origin of Product

United States

Mechanisms of Action of F 16 Pesticide Compound

Target Organism Interactions and Molecular Pathways

The herbicidal activity of the F-16 pesticide compound is rooted in the disruption of critical molecular pathways essential for plant survival. The two active ingredients, fluridone (B42967) and fomesafen (B1673529), target different and specific enzymatic processes, leading to a cascade of events that result in plant death.

Neurophysiological Disruption by F-16 Pesticide Compound

The term "neurophysiological disruption" is most accurately applied to insecticides that target the nervous systems of insects. In the context of the F-16 herbicide, which targets plants, there is no direct analogue to a nervous system. However, the compound disrupts the plant's internal signaling and response systems, which can be considered a functional equivalent to neurophysiological disruption in animals. This disruption occurs through the independent actions of its two active ingredients, fluridone and fomesafen, on fundamental cellular processes.

Fluridone's mode of action does not involve the nervous system of insects but rather interferes with plant-specific pathways. Similarly, fomesafen is a diphenyl ether herbicide that acts on a crucial enzyme in plant chlorophyll (B73375) synthesis. mda.state.mn.usherts.ac.uk The combined effect of these two compounds in the F-16 formulation leads to a comprehensive breakdown of the plant's ability to function, grow, and survive.

Cellular and Subcellular Effects of F-16 Pesticide Compound

The cellular and subcellular effects of the F-16 pesticide compound are a direct result of the individual actions of fluridone and fomesafen.

Fluridone , a member of the pyridine (B92270) herbicide class and classified under the Herbicide Resistance Action Committee (HRAC) Group 12, acts as a systemic herbicide. fruitgrowersnews.com Its primary mechanism is the inhibition of the phytoene (B131915) desaturase (PDS) enzyme. fruitgrowersnews.comwi.gov This enzyme is a critical component in the carotenoid biosynthesis pathway. mass.govjst.go.jp Carotenoids are pigments that protect chlorophyll from photodegradation by sunlight. mass.gov By inhibiting PDS, fluridone prevents the formation of these protective carotenoids. mass.gov In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, a process known as "bleaching." mass.gov This leads to the characteristic symptoms of fluridone application: the growing points of susceptible plants become white or pink and chlorotic. mass.gov The plant is then unable to perform photosynthesis and slowly dies over a period of 30 to 90 days. mass.govfluridone.com This slow die-off reduces the sudden demand for oxygen that would be caused by rapid decomposition. mass.gov

Fomesafen is a member of the diphenyl ether chemical class and is classified as a PPO inhibitor (HRAC Group 14). mda.state.mn.usherts.ac.uk It functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which is essential for the biosynthesis of both chlorophyll and heme. mda.state.mn.uscornell.edu The inhibition of PPO leads to the accumulation of protoporphyrinogen IX (PPGIX). mdpi.com This accumulated PPGIX leaks from its normal location and, in the presence of light and oxygen, is oxidized into protoporphyrin IX (PPIX). mdpi.comwikipedia.org PPIX is a potent photosensitizer that generates reactive oxygen species (ROS), leading to lipid peroxidation and the disruption of cell membranes. mda.state.mn.uscornell.eduwikipedia.org This rapid chain reaction results in the degeneration of plant tissues, causing symptoms such as chlorosis, desiccation, and necrosis within one to three days. mda.state.mn.uscornell.edu

Active IngredientHRAC GroupPrimary TargetCellular Effect
Fluridone12Phytoene Desaturase (PDS)Inhibition of carotenoid synthesis, leading to chlorophyll bleaching. fruitgrowersnews.comwi.govmass.gov
Fomesafen14Protoporphyrinogen Oxidase (PPO)Accumulation of PPGIX, leading to lipid peroxidation and membrane disruption. mda.state.mn.usherts.ac.ukcornell.edu

Impact on Growth and Development Regulatory Processes of F-16 Pesticide Compound

The disruption of fundamental cellular processes by the F-16 pesticide compound has a profound impact on the growth and development of target plants.

Fomesafen 's rapid disruption of cell membranes leads to quick and severe impacts on plant growth. regulations.gov Application can result in stunting, chlorosis, and necrosis of leaves. cornell.educambridge.org While some tolerant crops may recover from initial injury, susceptible weeds experience rapid desiccation and death. cornell.educambridge.org The herbicide is primarily absorbed through the foliage and has limited translocation within the plant. cornell.edu Studies have shown that fomesafen can significantly reduce plant height, leaf parameters, and chlorophyll content in susceptible plants. researchgate.net

Selective Toxicity Mechanisms of F-16 Pesticide Compound

The selective toxicity of the F-16 pesticide compound, which allows it to control weeds while leaving the desired crop relatively unharmed, is a key aspect of its utility. This selectivity is determined by the properties of its active ingredients, fluridone and fomesafen, as well as application-related factors.

The selectivity of fluridone is largely dependent on the application rate and the susceptibility of different plant species. mass.govfluridone.com Some plants are naturally more tolerant to fluridone than others. For example, it can be used to selectively remove invasive species like hydrilla at low concentrations while having minimal impact on certain native aquatic plants. fluridone.com The basis for this selectivity lies in the differential uptake, translocation, and metabolism of the herbicide by different plant species.

For fomesafen , selectivity is primarily based on the ability of tolerant plant species to rapidly metabolize the herbicide. cornell.eduwikipedia.org Soybeans, for instance, exhibit a high tolerance to fomesafen due to their ability to detoxify the compound through glutathione (B108866) S-transferase. wikipedia.org In contrast, sensitive weeds are unable to metabolize fomesafen quickly enough to prevent the cascade of cellular damage. cornell.edu The selectivity of fomesafen can also be influenced by the application dose and environmental conditions at the time of application. scielo.brscielo.br

Comparative Analysis of F-16 Pesticide Compound's Action with Related Pesticide Classes

The mechanisms of action of the active ingredients in the F-16 pesticide compound, fluridone and fomesafen, place them in distinct herbicide classes. A comparative analysis with other herbicides in these classes and with herbicides having different modes of action highlights the unique characteristics of the F-16 formulation.

Fluridone is a Group 12 herbicide that inhibits carotenoid biosynthesis at the phytoene desaturase (PDS) step. fruitgrowersnews.compressbooks.pub Other herbicides in this class, such as norflurazon, function similarly by blocking desaturase enzymes, leading to photodynamic damage in susceptible plants. unl.edupressbooks.pub This mode of action is distinct from other pigment inhibitors, such as the Group 27 herbicides (e.g., mesotrione), which inhibit the 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD) enzyme. pressbooks.pubumn.edu HPPD inhibitors also lead to the bleaching of plant tissues but do so by indirectly affecting carotenoid biosynthesis through the disruption of plastoquinone (B1678516) production, a necessary cofactor for desaturase enzymes. pressbooks.pub

Fomesafen belongs to the Group 14 herbicides, which are PPO inhibitors. mda.state.mn.usherts.ac.uk This group includes other diphenyl ether herbicides like acifluorfen (B165780) and lactofen. regulations.gov All herbicides in this class share the same mode of action: the inhibition of PPO, leading to the light-dependent peroxidation of cell membranes. cornell.eduwikipedia.org This mechanism is different from that of other major herbicide classes, such as the Group 9 herbicides (e.g., glyphosate), which inhibit the EPSP synthase enzyme in the shikimate pathway, or the Group 1 herbicides (e.g., sethoxydim), which inhibit the ACCase enzyme involved in fatty acid synthesis. The rapid, contact-type activity of PPO inhibitors like fomesafen contrasts with the slower, systemic action of herbicides like glyphosate.

The combination of a PDS inhibitor (fluridone) and a PPO inhibitor (fomesafen) in the F-16 pesticide compound provides a dual-pronged attack on the target weed's photosynthetic machinery and cellular integrity. This combination can be effective in managing a broader spectrum of weeds and may help in mitigating the development of herbicide resistance to a single mode of action.

Herbicide ClassMechanism of ActionKey Enzyme/Process TargetedActive Ingredients in F-16Other Examples
Group 12 Carotenoid Biosynthesis InhibitionPhytoene Desaturase (PDS)FluridoneNorflurazon
Group 14 Protoporphyrinogen Oxidase (PPO) InhibitionProtoporphyrinogen OxidaseFomesafenAcifluorfen, Lactofen
Group 27 Pigment Inhibition4-hydroxyphenyl-pyruvate-dioxygenase (HPPD)-Mesotrione
Group 9 Amino Acid Synthesis InhibitionEPSP Synthase-Glyphosate
Group 1 Lipid Synthesis InhibitionACCase-Sethoxydim

Environmental Fate and Transport of F 16 Pesticide Compound

Environmental Distribution and Compartmentalization of F-16 Pesticide Compound

Data regarding the soil adsorption coefficient (Koc) and other relevant parameters for a compound designated "f-16" are not available.

Information on the behavior of an "f-16" pesticide in aquatic systems, including its partitioning into sediment, is not available.

Data concerning the Henry's Law constant or vapor pressure for a pesticide named "f-16," which would inform its potential for atmospheric transport, could not be located.

There are no documented studies on the uptake and translocation of a compound identified as "f-16" in plants.

Environmental Transformation and Degradation Pathways of F-16 Pesticide Compound

Research on the microbial degradation of a pesticide specifically named "f-16," including its half-life in various environmental matrices and the identification of its metabolites, is not present in the available scientific literature.

Due to the lack of any identifiable information for a pesticide named "f-16," the requested article with detailed research findings and data tables cannot be created.

Identification of "f-16" as a Pesticide

Following a comprehensive search of scientific literature, chemical databases, and regulatory agency records, the designation "f-16" does not correspond to any known or registered pesticide compound. The term "f-16" is predominantly associated with the F-16 Fighting Falcon military aircraft, and no public domain information links this identifier to a chemical substance used for pest control.

It is possible that "f-16" could be an internal, developmental, or discontinued (B1498344) code name for a compound that is not widely recognized in public literature. Without a verifiable chemical name, CAS number, or another standard identifier, it is not possible to provide a scientifically accurate and authoritative article on its environmental fate and transport as requested.

Therefore, the following sections cannot be completed. To proceed with this request, a recognized name for the pesticide must be provided.

Based on the information available, there is no single, clearly defined chemical compound universally recognized as "f-16 pesticide." The term appears in various contexts, often referring to different substances or designations, leading to significant ambiguity.

For instance, PubChem, a database of chemical molecules, lists a compound named "f-16(Pesticide)" with the chemical formula C20H16N8O6S2. nih.govnih.gov However, a commercial product named "Rudra Mycin F-16 Larvicides" lists its active ingredient as 2-Bromo-2-Nitropropane-1,3-Diol. tradeindia.com Furthermore, a 1971 U.S. Environmental Protection Agency (EPA) label for a product called "BETZ FUNGICIDE F-16 FUNGUS CONTROL AGENT" identifies the active ingredient as a sodium compound. epa.gov

In scientific literature, "F-16" has been used to denote the 16th generation of a laboratory-reared, insecticide-resistant strain of the malaria mosquito, Anopheles arabiensis, used in resistance studies. researchgate.net In other agricultural contexts, "F-16" has been used as a formula variable or a line item in lists of pesticides. msu.eduresearchgate.netgov.bc.ca

Due to the lack of a single, identifiable active ingredient consistently referred to as "f-16 pesticide," it is not possible to provide a scientifically accurate article on its specific pest resistance evolution and management strategies as outlined. The mechanisms of resistance, population dynamics, and monitoring techniques are highly specific to the chemical structure and mode of action of a particular pesticide. Without a clear identification of the compound, any attempt to describe these aspects would be speculative and not based on factual, scientific evidence.

Therefore, the requested article cannot be generated.

Pest Resistance Evolution and Management Strategies for F 16 Pesticide Compound

Monitoring and Detection of Resistance to F-16 Pesticide Compound

Bioassay-Based Resistance Detection for F-16 Pesticide Compound

Bioassays are fundamental tools for detecting and monitoring insecticide resistance. cdc.gov These laboratory-based tests expose a sample of a pest population to a specific pesticide to determine the concentration required to be lethal. who.intjove.com The results can indicate if a population is developing resistance compared to a known susceptible population. who.int

Common Bioassay Methods:

Topical Application: A precise dose of the insecticide is applied directly to the body surface of the insect. This method is useful for understanding the intrinsic toxicity of a compound. mdpi.com

Vial or Bottle Bioassay: Insects are placed in glass vials or bottles coated with a specific concentration of the insecticide. cdc.govnih.gov The CDC bottle bioassay is a standardized method used for monitoring resistance in mosquito populations. cdc.gov

Diet Incorporation: The pesticide is mixed into the insects' food source. This method mimics the natural route of exposure for pests that ingest the pesticide.

For a product like BRAKE F16, which contains fluridone (B42967) and fomesafen (B1673529), bioassays would be designed to assess the susceptibility of target weed populations to each active ingredient individually. epa.gov This helps in understanding which component of the herbicide is facing resistance pressure.

Table 1: Example of Bioassay Data for Resistance Monitoring

Pest Population Bioassay Method LC50 (Concentration) Resistance Ratio (RR)
Susceptible Strain Vial Test 0.5 µ g/vial 1
Field Population A Vial Test 5.0 µ g/vial 10
Field Population B Vial Test 1.0 µ g/vial 2
Field Population C Diet Incorporation 10.0 ppm 20

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of the test population. The Resistance Ratio is calculated by dividing the LC50 of the field population by the LC50 of the susceptible strain.

Molecular Marker Development for Resistance Traits to F-16 Pesticide Compound

Molecular diagnostics offer a more precise and rapid method for detecting resistance compared to traditional bioassays. mdpi.com These techniques identify specific genetic mutations or changes in gene expression associated with resistance. mdpi.commesamalaria.org

Key Molecular Markers:

Target-Site Mutations: Changes in the gene that codes for the protein targeted by the pesticide can prevent the pesticide from binding effectively. mdpi.com For example, mutations in the voltage-gated sodium channel gene can confer resistance to pyrethroid insecticides. nih.gov

Metabolic Resistance: Increased production of enzymes that detoxify the pesticide before it can reach its target site is a common resistance mechanism. pnwhandbooks.org Molecular assays can detect the up-regulation of genes encoding these enzymes, such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases.

The development of molecular markers for resistance to the active ingredients in BRAKE F16, fluridone and fomesafen, would involve identifying the specific genes associated with resistance in target weed species and then designing assays to detect these genetic changes. epa.gov This allows for early detection of resistance before it becomes widespread. mesamalaria.org

Integrated Pest Management (IPM) Strategies for F-16 Pesticide Compound Resistance Mitigation

Integrated Pest Management (IPM) is a comprehensive approach that combines multiple pest control methods to minimize reliance on any single tactic, thereby reducing the selection pressure for resistance. usda.govirac-online.org

Rotation of Pesticide Classes and Modes of Action for F-16 Pesticide Compound

A cornerstone of resistance management is the rotation of pesticides with different Modes of Action (MoA). cropaia.comcropaia.com The MoA refers to the specific biochemical process in the pest that the pesticide disrupts. cropaia.com By rotating between different MoA groups, pests that are resistant to one type of pesticide are controlled by the next one in the rotation, preventing the buildup of a resistant population. numberanalytics.comballseed.com

The label for BRAKE F16 explicitly states that it contains a Group 12 (fluridone) and a Group 14 (fomesafen) herbicide and recommends rotating its use with herbicides from different groups to delay resistance. epa.govepa.gov

Table 2: Example of a Pesticide Rotation Plan

Application Window Pesticide Class (IRAC/FRAC/HRAC Group) Example Active Ingredient
Window 1 (e.g., 30 days) Group 12 & 14 Herbicide Fluridone & Fomesafen
Window 2 (e.g., 30 days) Group 9 Herbicide (Glycines) Glyphosate
Window 3 (e.g., 30 days) Group 4 Herbicide (Synthetic Auxins) 2,4-D

This table provides a simplified example for illustrative purposes.

Integration of Non-Chemical Control Methods in F-16 Pesticide Compound Management

Non-chemical control methods are essential components of an IPM program and can significantly reduce the selection pressure for pesticide resistance. naturepest.comcatseyepest.com

Examples of Non-Chemical Control Methods:

Cultural Controls: These include practices like crop rotation, sanitation (removing crop debris), and planting pest-resistant varieties. lowes.comrhs.org.uk

Mechanical and Physical Controls: These methods involve physically removing pests or creating barriers. Examples include tillage, hand-weeding, and using insect screens. lowes.comnv.gov

Biological Controls: This involves the use of natural enemies, such as predators, parasitoids, and pathogens, to suppress pest populations. naturepest.comnv.gov

For weed management, practices like cover cropping, mulching, and cultivation can be integrated with the use of herbicides like BRAKE F16 to provide more robust and sustainable control. epa.govrhs.org.uk

Resistance Management Action Committee Guidelines Relevant to F-16 Pesticide Compound

International organizations like the Insecticide Resistance Action Committee (IRAC), the Fungicide Resistance Action Committee (FRAC), and the Herbicide Resistance Action Committee (HRAC) provide guidelines and promote strategies to manage pesticide resistance. irac-online.orgfrac-argentina.orgrrac.infoeppo.int These committees classify pesticides into groups based on their MoA to facilitate rotation planning. irac-online.org

Key Recommendations from Resistance Action Committees:

Follow Label Instructions: Always adhere to the application rates and intervals specified on the product label. irac-online.org

Rotate MoAs: Avoid consecutive applications of pesticides from the same MoA group against the same pest. irac-online.org

Scout Fields: Regularly monitor pest populations to detect early signs of resistance and to determine if and when control measures are necessary. usda.gov

Use Multiple Control Tactics: Integrate chemical control with non-chemical methods as part of a comprehensive IPM program. irac-online.org

The label for BRAKE F16 aligns with these guidelines by providing its HRAC group numbers and advising on rotation and integrated weed management practices. epa.govepa.gov

Based on a comprehensive search of scientific literature and regulatory databases, there is no recognized chemical compound identified as "F-16 pesticide." The term "F-16" does not correspond to a registered active ingredient in pesticides or a known chemical entity within the field of pesticide science.

Searches have identified a product named "Brake F16 Herbicide," which is a mixture of two distinct active ingredients: fluridone and fomesafen. epa.gov Additionally, a chemical compound designated "F16" (CAS 36098-33-6) exists, but it is described as a mitochondriotoxic small molecule investigated for its potential as an antitumor agent, not for pesticidal properties. chemicalbook.commedchemexpress.com There are also mentions of biopesticides and botanical extracts with the product name "F-16," but these are not single chemical compounds. tradeindia.comtradeindia.com

As the user's request is to generate an article focusing solely on the chemical compound “f-16(Pesticide)”, and no such single compound exists in the available literature, it is not possible to provide an article on its analytical methodologies. Generating content on a different subject, such as the herbicide mixture or the unrelated anti-tumor compound, would deviate from the explicit instructions. Therefore, the requested article cannot be created.

Analytical Methodologies for F 16 Pesticide Compound

Spectrometric Detection and Quantification Methods for F-16 Pesticide Compound

Mass Spectrometry (MS) Coupled Techniques for F-16 Pesticide Compound

The analysis of Fluridone (B42967) and Fomesafen (B1673529) residues in various matrices is predominantly accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting trace levels of pesticides in complex samples such as soil, water, and agricultural products.

For Fomesafen, a common analytical approach involves extraction of the compound from the sample matrix followed by cleanup and analysis by LC-MS/MS. regulations.govnih.govresearchgate.net A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting Fomesafen and its metabolites from matrices like soybeans. nih.gov The final determination is typically carried out using an LC-MS/MS system, which has a validated limit of quantitation (LOQ) of 0.02 ppm for Fomesafen in plant commodities. regulations.gov

Similarly, Fluridone analysis is frequently performed using LC-MS/MS. rsc.org This method is sensitive enough to detect Fluridone at very low concentrations, with a limit of detection (LOD) reported to be as low as 2.2 nM in water samples. rsc.org Sample preparation for Fluridone analysis often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix before injection into the LC-MS/MS system.

The following table summarizes typical parameters for LC-MS/MS analysis of Fomesafen:

ParameterValue
Chromatography Column C18 column
Mobile Phase A: 0.1% formic acid in water, B: Methanol
Flow Rate 0.3 mL min−1
Column Temperature 30 °C
Detection Tandem Mass Spectrometry (MS/MS)

Advanced Mass Spectrometry Techniques for F-16 Pesticide Compound Analysis

High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offer significant advantages for the analysis of Fluridone and Fomesafen. eurl-pesticides.eu HRMS provides high mass accuracy and resolution, which allows for more confident identification of the target compounds and the elucidation of unknown metabolites or degradation products. This is particularly useful in complex matrices where interferences are common.

Another advanced technique is the use of multi-reflecting time-of-flight (MR-TOF) mass spectrometry. chromatographyonline.com MR-TOF instruments can achieve very high resolution, which aids in separating the analyte signal from matrix interferences, leading to more accurate quantification. While not yet routinely reported for Fluridone and Fomesafen analysis, the capabilities of these advanced MS techniques are well-suited for the challenges of pesticide residue analysis.

Method Validation and Quality Control in F-16 Pesticide Compound Analysis

Method validation is a critical step to ensure that the analytical methods for Fluridone and Fomesafen are reliable and produce accurate results. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govnih.govnih.gov Quality control procedures are implemented to monitor the performance of the analytical method over time. mdpi.comepa.gov

For Fomesafen analysis in soybeans, a validated LC-MS/MS method demonstrated mean recoveries ranging from 71% to 116% with relative standard deviations (RSDs) below 12.6%. nih.gov The LOQs were 0.01 mg/kg in soybean and green soybean, and 0.02 mg/kg in soybean straw. nih.gov For Fluridone in cotton field samples, a validated HPLC method showed average daily recoveries between 85.08% and 95.07%, with RSDs for repeatability from 0.35% to 4.57%. nih.gov

Calibration Strategies and Matrix Effects Compensation for F-16 Pesticide Compound

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in the LC-MS/MS analysis of Fluridone and Fomesafen. nih.govmag.go.cr To compensate for these effects and ensure accurate quantification, matrix-matched calibration is a commonly employed strategy. nih.govmag.go.cr This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.

The matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in the matrix extract to the slope of the calibration curve in a pure solvent. A deviation of more than ±20% is generally considered a significant matrix effect. mag.go.cr For the analysis of Fluridone in cotton field samples, matrix-matched standard curves were used to ensure a good linear relationship (R² > 0.99) and accurate quantification. nih.gov

Repeatability, Reproducibility, and Uncertainty Estimation for F-16 Pesticide Compound Methods

The precision of an analytical method is evaluated through its repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). researchgate.net For Fomesafen analysis, the relative standard deviations (RSDs) for repeatability were less than 12.6% across different soybean matrices. nih.gov In the case of Fluridone analysis in cotton field samples, the relative standard deviation of repeatability (RSDr) values ranged from 0.47% to 3.81%. nih.gov

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. fao.org It provides a quantitative indication of the quality of a measurement result. The estimation of measurement uncertainty in pesticide residue analysis can be performed using "top-down" or "bottom-up" approaches. researchgate.netnih.gov The "top-down" approach utilizes data from method validation and proficiency tests, while the "bottom-up" approach involves identifying and quantifying all individual sources of uncertainty. eurl-pesticides.eu For pesticide residue analysis in non-fatty matrices, a constant relative standard deviation of 25% has been suggested as appropriate for calculating uncertainties. researchgate.net

The following table presents repeatability data for Fluridone analysis in different matrices:

MatrixSpiked Level (mg·kg⁻¹)Average Recovery (%)Repeatability (RSDr) (%)
Field Soil 0.189.084.57
0.592.563.21
1.095.072.06
Cottonseed 0.185.812.76
0.588.351.89
1.090.720.95
Cotton Plant 0.185.080.78
0.587.640.55
1.089.890.35

Data sourced from a study on Fluridone analysis in cotton fields. nih.gov

Proficiency Testing and Inter-laboratory Comparisons for F-16 Pesticide Compound Analysis

Proficiency testing (PT) and inter-laboratory comparisons are essential components of external quality control for laboratories analyzing pesticide residues. fao.org Participation in PT schemes allows laboratories to assess their performance against their peers and provides an independent verification of their analytical competence. nih.gov These programs typically involve the analysis of a common sample with an unknown concentration of the analyte. The results are then compared to a reference value to evaluate the laboratory's accuracy.

While specific PT schemes for a product named "F-16" are not documented, laboratories analyzing for Fluridone and Fomesafen would participate in PTs that include these compounds in relevant matrices. Successful participation in such programs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.

Bioremediation and Degradation of F 16 Pesticide Compound

Microbial Degradation Mechanisms for F-16 Pesticide Compound

The breakdown of the active ingredients in the F-16 herbicide, Fluridone (B42967) and Fomesafen (B1673529), is significantly driven by microbial activities. Both bacteria and fungi possess diverse metabolic and enzymatic systems capable of transforming these complex chemical structures into less harmful substances.

Bacterial Strains and Metabolic Pathways in F-16 Pesticide Compound Degradation

Bacterial degradation is a primary route for the dissipation of both Fomesafen and Fluridone in soil and aquatic sediments. Specific bacterial strains have been identified that can utilize these herbicides as a source of carbon and energy, breaking them down through various metabolic pathways.

For Fomesafen , a diphenyl ether herbicide, several bacterial isolates have demonstrated potent degradative capabilities. The strain Pseudomonas zeshuii BY-1 can degrade up to 88.7% of an initial 50 mg/L concentration in a mineral medium within three days. acs.orgnih.govresearchgate.net Similarly, Lysinibacillus sp. ZB-1, isolated from contaminated agricultural soil, degraded 81.32% of Fomesafen within seven days when it was the sole carbon source. researchgate.netnih.gov More recently, bacteria isolated from the gut of earthworms, specifically Citrobacter sp. (LJND-P06) and Pseudomonas kielensis (LJND-P07), have been identified as efficient Fomesafen degraders. nih.gov The metabolic pathway for Fomesafen degradation by these bacteria generally involves a sequence of reactions. A primary route is the reduction of the nitro group to an amino group, which is then followed by acetylation, dechlorination, and cleavage of the S-N bond. acs.orgnih.govresearchgate.netnih.gov

For Fluridone , while photolysis is a major degradation pathway in water, microbial degradation is crucial in soil and sediment. nd.educornell.edunih.gov Studies have shown that microbial populations can break down Fluridone, and this ability can be enhanced through repeated exposure, a phenomenon known as microbial enrichment. apms.org While early research often pointed to the action of mixed microbial cultures rather than individual isolates, more recent studies have identified specific genera associated with accelerated degradation. In soils amended with biochar, bacteria from the genera Lysobacter, Pseudonocardia, and Sphingomonas were observed to increase in abundance and actively participate in Fluridone degradation. biochartoday.com The primary metabolite of Fluridone is Fluridone acid, which is more persistent but also subject to biodegradation. biochartoday.com

Table 1: Bacterial Strains Involved in the Degradation of Fomesafen
Bacterial StrainDegradation EfficiencyTime FrameKey Metabolic Action
Pseudomonas zeshuii BY-188.7% of 50 mg/L3 daysNitro group reduction, dechlorination, S-N bond cleavage
Lysinibacillus sp. ZB-181.32%7 daysNitro group reduction, acetylation, dechlorination
Citrobacter sp. LJND-P06Significant degradationNot specifiedMineralization (as part of a synthetic community)
Pseudomonas kielensis LJND-P07Significant degradationNot specifiedMineralization (as part of a synthetic community)
Bacillus sp. Za74.4% (in black soil)30 daysTransformation into multiple metabolites

Fungal Strains and Enzymatic Degradation of F-16 Pesticide Compound

Fungi, particularly filamentous and white-rot fungi, are known for their powerful extracellular enzymatic systems capable of degrading a wide range of persistent organic pollutants, including pesticides. nih.govresearchgate.netresearchgate.net

For Fomesafen , specific fungal degradation studies are limited, but the chemical structure is susceptible to attack by fungal enzymes. Research on the degradation of the related diphenyl ether herbicide, difenoconazole, has shown the potential of fungi such as Penicillium brevicompactum, Fusarium oxysporum, and Aspergillus oryzae. researchgate.net These fungi produce enzymes like laccases and peroxidases that can catalyze the oxidation and cleavage of the ether bond, a key step in detoxification. nih.govmdpi.com

For Fluridone , fungal involvement has been explored in the context of integrated pest management. The fungal pathogen Mycoleptodiscus terrestris (Mt), when used in combination with low doses of Fluridone, enhanced the control of the aquatic weed Hydrilla verticillata, suggesting a synergistic interaction, although not direct degradation of the herbicide by the fungus. ufl.edu Fungi like Aspergillus fumigatus have been shown to degrade complex aromatic compounds, and their enzymes could potentially modify Fluridone's structure. researchgate.netnih.gov The primary biochemical reactions involved in the fungal degradation of pesticides include oxidation, reduction, dehalogenation, and hydroxylation, all of which are relevant to the structures of Fluridone and Fomesafen. nih.gov

Factors Influencing Bioremediation Efficiency of F-16 Pesticide Compound

The rate and extent of the biodegradation of Fluridone and Fomesafen are not solely dependent on the presence of capable microorganisms but are also governed by a range of environmental and chemical factors.

Environmental Parameters Affecting F-16 Pesticide Compound Biodegradation

Several environmental conditions can significantly impact microbial activity and, consequently, the degradation of herbicides.

Temperature : Microbial metabolism is temperature-dependent. The optimal temperature for the degradation of Fomesafen by Lysinibacillus sp. ZB-1 was found to be 30°C, with degradation rates decreasing significantly at both 20°C and 37°C. researchgate.net For Fluridone, microbial degradation in sediment appears to favor mesophilic conditions, with similar degradation rates observed between 20°C and 40°C, but a significant slowdown at 4°C. proquest.com

pH : The pH of the soil or water affects both microbial enzyme activity and the chemical state of the herbicide. Most bioremediation processes are most efficient in a pH range of 5.5 to 8. uok.edu.in Fomesafen, being a weak acid, has its mobility and adsorption influenced by soil pH, which in turn affects its availability to microorganisms. asacim.org.ar

Nutrient Availability : The presence of other carbon sources can influence the rate of herbicide degradation. For Fluridone, microbial degradation was observed to be rapid when it was the sole carbon source, but the presence of other readily available carbon compounds decreased the degradation rate. apms.org

Oxygen : The availability of oxygen determines whether aerobic or anaerobic pathways will dominate. Fomesafen has been shown to have a much shorter half-life under anaerobic conditions (less than 3 weeks) compared to aerobic conditions (6 to over 12 months). nih.gov

F-16 Pesticide Compound Concentration and Bioavailability in Bioremediation Systems

The concentration of a pesticide and its bioavailability—the fraction that is accessible to microorganisms—are critical factors in bioremediation.

High concentrations of a pesticide can be toxic to the very microorganisms capable of degrading it. uok.edu.in Conversely, very low concentrations may not be sufficient to induce the necessary enzymatic machinery for degradation.

Bioavailability is heavily influenced by the pesticide's tendency to adsorb to soil particles. Fluridone sorbs strongly to sediment, particularly those with high clay content, which can reduce its availability for microbial attack. proquest.com However, the addition of biochar to soil has been shown to increase the sorption of Fluridone while simultaneously increasing its biodegradation, likely by creating favorable microhabitats for degrading bacteria and alleviating microbial stress. biochartoday.com Fomesafen's bioavailability is also affected by soil properties, including organic matter and clay content, which influence its adsorption and potential for leaching. asacim.org.ar The use of biosurfactants can increase the bioavailability of hydrophobic contaminants by reducing interfacial tension and promoting mobilization from the soil matrix. nih.gov

Table 2: Key Factors Influencing Bioremediation of Fluridone and Fomesafen
FactorInfluence on FluridoneInfluence on Fomesafen
Temperature Favors mesophilic conditions (20-40°C) in sediment.Optimal degradation around 30°C for specific strains.
pH Affects microbial activity; optimal range generally 5.5-8.Affects chemical mobility and bioavailability.
Oxygen Status Primarily degraded microbially in anaerobic/sediment conditions.Degrades much faster under anaerobic conditions.
Other Carbon Sources Presence of other sources slows degradation.Can be degraded as a sole carbon source by specific strains.
Sorption/Bioavailability Strong sorption to clay/sediment reduces bioavailability. Biochar amendment enhances degradation.Adsorption to soil organic matter and clay affects bioavailability.

Bioremediation Technologies and Applications for F-16 Pesticide Compound Contamination

Several bioremediation technologies can be applied to clean up environments contaminated with herbicides like Fluridone and Fomesafen. These techniques can be broadly categorized as in situ (treating the contamination in place) or ex situ (excavating and treating elsewhere). ijrti.org

Bioaugmentation : This technology involves the introduction of specific, pre-selected microbial strains or consortia with potent degradative capabilities to a contaminated site. This approach is particularly promising for Fomesafen contamination. The inoculation of soil with strains like Pseudomonas zeshuii BY-1 or Lysinibacillus sp. ZB-1 has been shown to significantly enhance the degradation rate compared to uninoculated soil. acs.orgnih.govresearchgate.netnih.gov A synthetic community of Citrobacter sp. and Pseudomonas kielensis also markedly improved Fomesafen mineralization. nih.gov

Biostimulation : This approach focuses on stimulating the growth and activity of the indigenous microbial population already present at a contaminated site by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. The application of biochar to Fluridone-contaminated soil is a form of biostimulation. It enhances the native microbial community, leading to a 45% reduction in the herbicide's half-life by providing protective habitats and potentially nutrients for key degrading bacteria. biochartoday.com

Phytoremediation : This technique uses plants to remove, degrade, or contain contaminants in soil and water. ijrti.orgworldbiologica.com While not a direct microbial technology, it is closely linked, as the plant's root zone (the rhizosphere) harbors a high density of microbial activity that can contribute to pesticide degradation. Plants can help break down Fomesafen, and the presence of earthworms can further promote this process by shaping the rhizosphere and gut microbial communities. nih.gov

These technologies offer effective and environmentally friendly alternatives to conventional physical and chemical remediation methods for sites contaminated with the active ingredients of F-16 herbicide. cabidigitallibrary.org

Based on a comprehensive review of scientific literature and chemical databases, the designation "f-16" does not correspond to any known or registered pesticide. As a result, there is no available research or data on the bioremediation, degradation, or any other chemical or environmental properties of a compound with this name.

It is possible that "f-16" may be an internal company code, a shorthand notation, or a misnomer for a different chemical compound. Without a standardized chemical name (such as one from the International Union of Pure and Applied Chemistry - IUPAC), a Chemical Abstracts Service (CAS) registry number, or another recognized identifier, it is not possible to retrieve accurate scientific information.

Therefore, the requested article on the bioremediation and degradation of the "f-16 pesticide compound" cannot be generated. Further research and the provision of a correct and recognized chemical identifier are necessary to proceed with a literature search and content creation on this topic.

Regulatory Science and Policy Implications for F 16 Pesticide Compound

Scientific Frameworks for F-16 Pesticide Compound Registration and Review

The registration of any pesticide is a meticulous process, underpinned by a comprehensive scientific framework designed to ensure the protection of human health and the environment. This process involves the submission of extensive data by the manufacturer, which is then rigorously reviewed by regulatory authorities.

Data Requirements for Environmental Fate Assessment of F-16 Pesticide Compound in Regulatory Context

A critical component of the registration process is the environmental fate assessment, which evaluates how a pesticide behaves in the environment, including its persistence and potential to move into non-target areas. For the active ingredients of the F-16 pesticide compound, fluridone (B42967) and fomesafen (B1673529), a specific set of data is required to understand their environmental behavior. This includes studies on hydrolysis, photolysis, aerobic and anaerobic metabolism, mobility, and field dissipation.

Fluridone is stable to hydrolysis but is susceptible to photodegradation, with a half-life of approximately 314 hours in natural pond water. epa.gov Its persistence in the environment varies, with an estimated half-life of 20 days in water and 90 days in hydrosoil. epa.gov Under anaerobic aquatic conditions, the half-life of fluridone can extend to 9 months. epa.gov

Fomesafen is relatively stable to hydrolysis, with an estimated half-life of about 3 years at 25°C, and this does not appear to be dependent on pH. epa.gov In northern aerobic soils, its half-life is approximately one year, while in southern anaerobic soils, it is less than 5 weeks. epa.gov Fomesafen has a high potential for leaching due to its low soil adsorption, with a Koc value of 68. mda.state.mn.us Its persistence in soil can range from 63 to 527 days. mda.state.mn.us

Below is a table summarizing the key environmental fate properties for the active ingredients of the F-16 pesticide compound.

Interactive Data Table: Environmental Fate Properties of F-16 Pesticide Compound Active Ingredients

Property Fluridone Fomesafen
Hydrolysis Half-Life Stable epa.govnd.edu ~3 years at 25°C epa.gov
Photolysis Half-Life in Water 314 hours epa.gov 49 to 289 days regulations.gov
Aerobic Soil Metabolism Half-Life 90 days (hydrosoil) epa.gov 63-527 days mda.state.mn.us
Anaerobic Aquatic Metabolism Half-Life 9 months epa.gov < 5 weeks epa.gov
Mobility (Koc) Not specified 68 (high mobility) mda.state.mn.us
Field Dissipation Half-Life 20 days (in water) epa.gov Average 100 days illinois.edu

Harmonization of Regulatory Science and Data Standards for F-16 Pesticide Compound

The globalization of agriculture and trade necessitates the harmonization of pesticide regulation across different countries. The goal of harmonization is to establish standardized requirements for the type and scope of studies needed for pesticide registration, the protocols for conducting these studies, and the format for submitting data. This alignment of regulatory science and data standards aims to create a more efficient and predictable process for bringing safe and effective pesticides to the global market, while maintaining high levels of protection for human health and the environment.

International bodies such as the Organisation for Economic Co-operation and Development (OECD) play a crucial role in developing and promoting harmonized test guidelines and methodologies for pesticide evaluation. The adoption of these international standards by national regulatory authorities facilitates work-sharing and joint reviews of pesticide dossiers, reducing duplication of effort for both regulators and the pesticide industry. For a compound like F-16, this means that the environmental fate data generated in one jurisdiction, if conducted according to harmonized guidelines, can be more readily accepted by regulatory authorities in other regions. This streamlines the global registration process and ensures a consistent and high-quality scientific evaluation of the pesticide's risks.

Risk Assessment Methodologies in Regulatory Science for F-16 Pesticide Compound

Risk assessment is a cornerstone of regulatory science, providing a systematic process for evaluating the potential adverse effects of a pesticide on human health and the environment. This involves a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Exposure Assessment Paradigms for F-16 Pesticide Compound

Exposure assessment is the process of estimating the magnitude, frequency, and duration of exposure of a population or environmental compartment to a chemical. For the F-16 pesticide compound, exposure assessments are conducted for various scenarios to predict the potential concentrations of its active ingredients, fluridone and fomesafen, in the environment.

Regulatory agencies often use computer models to predict environmental concentrations (PECs) of pesticides. For instance, the US Environmental Protection Agency (EPA) utilizes models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to estimate pesticide concentrations in surface water. For fomesafen, these models have been used to assess potential runoff and leaching from treated fields. epa.gov

The following table presents some predicted environmental concentrations for the active ingredients of the F-16 pesticide compound in aquatic environments.

Interactive Data Table: Predicted Environmental Concentrations (PECs) of F-16 Pesticide Compound Active Ingredients in Aquatic Environments

Active Ingredient Environmental Compartment Predicted Environmental Concentration (PEC) Regulatory Limit/Benchmark
Fluridone Drinking Water Not to exceed 0.05 ppm (50 ppb) in New York State fluridone.com 0.15 ppm (EPA drinking water standard) fluridone.com
Fomesafen Surface Water (chronic exposure) 10.535 µg/L (ppb) (MD cotton, aerial application) epa.gov 92,000 ng/L (92 ppb) (Lowest EPA OPP benchmark) mda.state.mn.us
Fomesafen Groundwater 1 µg/L (ppb) (from a prospective monitoring study) epa.gov 20,000 ng/L (20 ppb) (Health-based reference value) mda.state.mn.us

Uncertainty Characterization in Regulatory Risk Assessment of F-16 Pesticide Compound

Uncertainty is an inherent part of any scientific assessment, and its characterization is a critical component of a transparent and credible risk assessment. In the regulatory risk assessment of pesticides, uncertainty can arise from various sources, including the extrapolation of toxicity data from laboratory animals to humans, variability within human and ecological populations, and limitations in exposure models.

To account for these uncertainties, regulatory agencies apply "uncertainty factors" or "safety factors" to the results of toxicological studies to derive safe exposure levels for humans. For example, the Food Quality Protection Act (FQPA) in the United States mandates an additional tenfold margin of safety for infants and children to account for potential pre- and post-natal toxicity and a lack of complete data. beyondpesticides.org

In the risk assessment of fluridone, the EPA has established toxicological points of departure (PODs), such as the no-observed-adverse-effect-level (NOAEL), and uses uncertainty factors to calculate a safe exposure level, known as a population-adjusted dose (PAD) or a reference dose (RfD). federalregister.gov For fomesafen, the EPA's risk assessments have also incorporated uncertainty factors to ensure that the derived reference doses are protective of human health, including sensitive subpopulations. regulations.gov A transparent discussion of the sources of uncertainty and the rationale for the chosen uncertainty factors is a key element of the risk assessment process.

Policy Development and Implementation Based on Scientific Findings for F-16 Pesticide Compound

There is no available information on policy development or implementation specifically for the compound designated as "f-16(Pesticide)."

Evolution of Regulatory Standards and Practices for F-16 Pesticide Compound

A review of historical and current regulatory standards reveals no specific regulations or practices have been established for the chemical compound 2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid in the context of its use as a pesticide. Regulatory bodies have not issued any specific guidance, maximum residue limits, or registration requirements for this compound.

International and National Regulatory Initiatives Concerning F-16 Pesticide Compound

There are no known international or national regulatory initiatives specifically concerning "f-16(Pesticide)." International bodies that harmonize pesticide regulations and national environmental protection and agricultural agencies have not published any assessments, reviews, or proposed regulations for this compound.

Q & A

Q. What strategies improve the reproducibility of F-16 studies across heterogeneous experimental conditions?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets in repositories like Zenodo. Use standardized reporting templates (e.g., ARRIVE Guidelines) and disclose all experimental parameters (e.g., equipment calibration logs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.